molecular formula C7H15NS B13534345 3-(2-(Methylthio)ethyl)pyrrolidine

3-(2-(Methylthio)ethyl)pyrrolidine

Cat. No.: B13534345
M. Wt: 145.27 g/mol
InChI Key: ZQCSZVMNJIQDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Methylthio)ethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylthio)ethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-chloropropylamine with a suitable thiol compound under basic conditions to introduce the methylthio group. Another method involves the cyclization of N-substituted piperidines through a domino process that includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic processes. The use of transition metal catalysts, such as palladium or nickel, can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylthio)ethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylthio derivatives, reduced functional groups.

    Substitution: N-substituted pyrrolidines.

Scientific Research Applications

3-(2-(Methylthio)ethyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-(Methylthio)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methylthio group, which can participate in various chemical reactions. The pyrrolidine ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to modulation of their functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-(Methylthio)ethyl)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle without additional substituents.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the 2-position.

    Pyrrolidine-2,5-dione: A dione derivative with carbonyl groups at the 2 and 5 positions.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

3-(2-methylsulfanylethyl)pyrrolidine

InChI

InChI=1S/C7H15NS/c1-9-5-3-7-2-4-8-6-7/h7-8H,2-6H2,1H3

InChI Key

ZQCSZVMNJIQDPA-UHFFFAOYSA-N

Canonical SMILES

CSCCC1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.